3-Fluoro-3-phenylpyrrolidine
Overview
Description
3-Fluoro-3-phenylpyrrolidine is a fluorinated pyrrolidine derivative, characterized by the presence of a fluorine atom and a phenyl group attached to the pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities.
Mechanism of Action
Target of Action
It is known that pyrrolidine alkaloids, a group to which 3-fluoro-3-phenylpyrrolidine belongs, have been shown to possess several important biological activities . These include antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Mode of Action
It is suggested that the compound interacts with its targets to exert its biological effects . For instance, in the case of anticancer activity, this compound derivatives have been shown to bind at the active sites of anti-cancer targets VEGFR2 and GSK-3β .
Biochemical Pathways
It is known that fluorinated compounds can interact with various biochemical pathways, leading to changes in cellular metabolism . For instance, the introduction of fluorine atoms into lead structures can alter the physical, biological, and environmental properties of the compound, making it more effective in its action .
Pharmacokinetics
The presence of a fluorine atom in the compound could potentially enhance its bioavailability and stability, as fluorine is known to form strong bonds with carbon, making the compound more resistant to metabolic processes .
Result of Action
It is known that pyrrolidine alkaloids can exert various biological effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
It is known that the presence of a fluorine atom can enhance the stability of the compound, making it more resistant to environmental changes .
Biochemical Analysis
Biochemical Properties
3-Fluoro-3-phenylpyrrolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound can modulate neurotransmitter release and receptor activity, impacting synaptic transmission and plasticity . In cancer cells, it may alter gene expression patterns, leading to changes in cell proliferation, apoptosis, and metastasis . Furthermore, this compound can affect cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalysis . Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
The effects of this compound can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can be complex and multifaceted. In vitro studies have demonstrated that prolonged exposure to this compound can lead to adaptive changes in cellular signaling pathways and gene expression, potentially resulting in altered cellular phenotypes . In vivo studies have also indicated that chronic administration of this compound can have lasting effects on tissue function and overall organismal health.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or neuroprotective properties . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity . Threshold effects have been observed, where a specific dosage range elicits maximal therapeutic benefits with minimal adverse effects. Beyond this range, the risk of toxicity increases significantly, highlighting the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. Some of these metabolites may retain biological activity, contributing to the overall pharmacological profile of the compound. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of various metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . These molecules help in the uptake, intracellular trafficking, and accumulation of the compound in target tissues. For instance, certain membrane transporters may facilitate the entry of this compound into cells, while intracellular binding proteins may sequester the compound in specific subcellular compartments. This targeted distribution is crucial for the compound’s biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by various factors, including targeting signals and post-translational modifications . This compound can localize to specific organelles, such as the mitochondria, endoplasmic reticulum, or nucleus, depending on the cellular context. The localization to these compartments can affect its activity and function, as different organelles provide distinct microenvironments and interactomes. For example, mitochondrial localization may enhance its effects on cellular metabolism, while nuclear localization may influence gene expression and chromatin dynamics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-3-phenylpyrrolidine typically involves the fluorination of pyrrolidine derivatives. One common method includes the reaction of pyrrolidine with fluorinating agents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Another approach involves the use of fluorinated building blocks, such as 3-fluoropyrrolidine, which can be further functionalized to introduce the phenyl group .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using efficient and cost-effective fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-3-phenylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized pyrrolidine derivatives, reduced pyrrolidine derivatives, and various substituted pyrrolidine compounds .
Scientific Research Applications
3-Fluoro-3-phenylpyrrolidine has diverse applications in scientific research, including:
Comparison with Similar Compounds
3-Fluoropyrrolidine: Lacks the phenyl group but shares the fluorinated pyrrolidine core.
3-Phenylpyrrolidine: Lacks the fluorine atom but contains the phenyl group.
3-Fluoro-3-methylpyrrolidine: Contains a methyl group instead of a phenyl group.
Uniqueness: 3-Fluoro-3-phenylpyrrolidine is unique due to the presence of both the fluorine atom and the phenyl group, which confer distinct physicochemical properties and biological activities. The combination of these functional groups enhances the compound’s potential as a versatile scaffold in medicinal chemistry .
Properties
IUPAC Name |
3-fluoro-3-phenylpyrrolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-10(6-7-12-8-10)9-4-2-1-3-5-9/h1-5,12H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXFKVRPVZNLCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=CC=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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